Bicyclo[3.3.1]nonan-9-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[3.3.1]nonan-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-9-7-3-1-4-8(9)6-2-5-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKTMMSQPXGWCAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCCC(C1)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00939200 | |
| Record name | Bicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17931-55-4, 10036-09-6 | |
| Record name | Bicyclo[3.3.1]nonan-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17931-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(3.3.1)nonan-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010036096 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo(3.3.1)nonan-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017931554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bicyclo[3.3.1]nonan-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00939200 | |
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| Record name | Bicyclo[3.3.1]nonan-9-one | |
| Source | European Chemicals Agency (ECHA) | |
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Synthetic Methodologies for Bicyclo 3.3.1 Nonan 9 One and Its Derivatives
Foundational Synthetic Routes
The construction of the bicyclo[3.3.1]nonane core has been a long-standing objective in synthetic chemistry. Early and foundational methods relied on robust and predictable cyclization reactions, primarily through annulation and intramolecular bond formation.
Classical Annulation Strategies
Annulation reactions, which involve the formation of a new ring onto a pre-existing one, are a cornerstone in the synthesis of bicyclic systems. The Robinson annulation, a tandem Michael addition and intramolecular aldol (B89426) condensation, stands out as a classical and widely applied method.
The reaction of a cyclohexanone (B45756) derivative with an α,β-unsaturated ketone, such as methyl vinyl ketone, under basic conditions initiates a Michael addition, followed by an intramolecular aldol condensation to furnish the bicyclo[3.3.1]nonane skeleton. The stereochemical outcome at the one-carbon bridge can be influenced by reaction conditions, with kinetic control often favoring the substituent anti to the newly formed keto-ester or amide unit. researchgate.netacs.org However, under thermodynamic control, achieved through base-catalyzed epimerization, the syn isomer can be favored. researchgate.net
Tandem Michael addition-intramolecular aldol-type condensations have also been effectively employed. For instance, the reaction between diketones and α,β-unsaturated aldehydes, catalyzed by acid, can lead to the formation of bicyclo[3.3.1]nonenone derivatives. nih.gov Similarly, the annulation of β-keto thiolesters or sulfones via a base-catalyzed Michael addition followed by an acid-catalyzed aldol condensation provides access to this bicyclic core. nih.gov
A highly efficient one-pot, double Michael-aldol cyclization has been developed by reacting conjugated enals with two equivalents of ethyl acetoacetate. This tandem sequence constructs the bicyclo[3.3.1]nonane skeleton, which upon hydrolysis, yields substituted 1-hydroxybicyclo[3.3.1]nonan-3-ones. thieme-connect.com
Intramolecular Cyclization Approaches
Intramolecular cyclizations of acyclic or monocyclic precursors are a direct and powerful strategy to forge the bicyclo[3.3.1]nonane framework. These methods include well-established named reactions and other tailored cyclization protocols.
Intramolecular Aldol Condensation: The intramolecular aldol condensation is a key strategy, particularly for synthesizing derivatives found in natural products. For example, the bicyclic cores of garsubellin A and hyperforin (B191548) have been synthesized using a DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation. nih.govresearchgate.net In this process, DIBAL-H acts both as a reducing agent and a base to facilitate the cyclization. nih.gov A similar approach utilizes LiAlH(OtBu)3 to promote the intramolecular aldol condensation, yielding the desired bicyclo[3.3.1]nonan-9-one in high yield. nih.gov
Dieckmann Condensation: The Dieckmann condensation, an intramolecular reaction of a dicarboxylic acid ester to form a β-keto ester, is another classical approach. A unified strategy for constructing the bicyclo[3.3.1]nonane-2,4,9-trione core, present in polycyclic polyprenylated acylphloroglucinols (PPAPs), employs a sequential Dieckmann condensation of a linear precursor.
Thorpe-Ziegler Reaction: The Thorpe-Ziegler reaction provides a route to cyclic ketones from dinitriles. This intramolecular condensation, conceptually related to the Dieckmann condensation, has been utilized in the synthesis of azathis compound derivatives. The reaction involves the base-catalyzed cyclization of a dinitrile to form an enamine, which is subsequently hydrolyzed to the corresponding ketone.
Advanced Stereoselective Synthesis
The demand for enantiomerically pure compounds, particularly for pharmaceutical applications, has driven the development of sophisticated stereoselective methods for constructing the bicyclo[3.3.1]nonane core. These advanced strategies allow for precise control over the three-dimensional arrangement of atoms.
Asymmetric Construction of the Bicyclic Core
The asymmetric synthesis of the bicyclo[3.3.1]nonane framework can be achieved through various catalytic enantioselective reactions. Organocatalysis has emerged as a powerful tool in this regard. For instance, modified proline-analogues have been shown to catalyze the organocatalyzed aldol condensation to produce bicyclo[3.3.1]nonane derivatives with high diastereoselectivity and enantioselectivity. nih.govrsc.org
Palladium-catalyzed asymmetric desymmetrization reactions have also been successfully employed. Starting from a prochiral quaternary carbon-containing compound, this method allows for the synthesis of the bicyclo[3.3.1]nonane skeleton with a chiral bridgehead quaternary carbon in good yield and high enantiomeric excess. bohrium.com Furthermore, chiral phosphoric acids have been used to catalyze desymmetrizing Michael cyclizations of 1,3-diones tethered to electron-deficient alkenes, providing access to enantioenriched bicyclo[3.3.1]nonanes. rsc.org
Another approach involves the copper-catalyzed enantioselective reduction of 4,4-dimethoxycyclohexa-2,5-dienone to generate a chiral aldehyde, which then undergoes intramolecular addition reactions to form chiral sp³-rich bicyclo[3.3.1]nonane scaffolds as single diastereomers. nih.gov
| Method | Catalyst/Reagent | Key Transformation | Stereochemical Outcome |
|---|---|---|---|
| Organocatalyzed Aldol Condensation | Modified Proline Analogues | Intramolecular Aldol Cyclization | High de and ee |
| Palladium-Catalyzed Desymmetrization | Chiral Pd/PHOX Complex | Intramolecular Desymmetric Arylation | Up to 86% ee |
| Chiral Phosphoric Acid Catalysis | Chiral Phosphoric Acid | Desymmetrizing Michael Cyclization | High ee |
| Copper-Catalyzed Reduction/Cyclization | Copper Catalyst with Chiral Ligand | Enantioselective Reduction followed by Intramolecular Addition | Single Diastereomers |
Chiral Auxiliary-Mediated Transformations
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. While specific examples directly targeting this compound are not extensively documented in the reviewed literature, the principles of chiral auxiliary-mediated synthesis are broadly applicable.
For instance, chiral oxazolidinones, popularized by David A. Evans, are widely used to control the stereochemistry of aldol reactions. wikipedia.org An achiral substrate can be appended with a chiral oxazolidinone auxiliary. Subsequent enolization and reaction with an aldehyde proceed with high diastereoselectivity due to the steric influence of the auxiliary. After the reaction, the auxiliary can be cleaved to reveal the chiral product. This strategy could be adapted to an intramolecular aldol cyclization to form a chiral bicyclo[3.3.1]nonane derivative.
Similarly, pseudoephedrine can serve as a chiral auxiliary for the asymmetric alkylation of enolates. wikipedia.org The enolate of a ketone-pseudoephedrine adduct can be alkylated with high facial selectivity. This methodology could be applied to construct a suitably substituted precursor that, after cleavage of the auxiliary, undergoes cyclization to a chiral bicyclo[3.3.1]nonane.
Diastereoselective Cyclizations
Diastereoselective cyclizations aim to control the relative stereochemistry of multiple newly formed stereocenters. A general and highly diastereoselective method for the synthesis of functionalized bicyclo[n.3.1]alkane systems, including bicyclo[3.3.1]nonanes, involves an anionic domino reaction of α-nitrocycloalkanones with α,β-unsaturated aldehydes. doi.org This base-promoted Michael-aldol sequence can generate up to four stereocenters, often with complete diastereoselectivity, which is attributed to the directing effect of the nitro group. doi.org
A highly diastereoselective single-step cyclization has also been reported for the synthesis of the bicyclo[3.3.1]nonane core of garsubellin A. acs.org This approach provides direct access to the complex core with excellent control over the relative stereochemistry of the newly formed stereocenters. acs.org
| Reaction Type | Starting Materials | Key Features | Stereochemical Control |
|---|---|---|---|
| Anionic Domino Reaction | α-Nitrocycloalkanones and α,β-Unsaturated Aldehydes | Michael-Aldol Cascade | High diastereoselectivity, controlled by the nitro group |
| Single-Step Cyclization | (Not specified in detail) | Direct formation of the Garsubellin A core | High diastereoselectivity |
Modern Catalytic Methods
Modern synthetic chemistry has seen a surge in the development of elegant and efficient catalytic methods for constructing complex molecular architectures. These approaches often offer high levels of stereocontrol and atom economy, making them powerful tools for the synthesis of this compound and its related structures.
Organocatalytic Cyclization Sequences
Organocatalysis has emerged as a robust strategy for the asymmetric synthesis of bicyclo[3.3.1]nonane frameworks. researchgate.net These methods utilize small organic molecules as catalysts, avoiding the use of metals and often proceeding under mild reaction conditions.
A notable example involves the use of modularly designed organocatalysts (MDOs), self-assembled from cinchona alkaloid derivatives and amino acids. nih.gov These catalysts have been successfully employed in a domino Michael-hemiacetalization-Michael reaction between (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals. Subsequent oxidation with pyridinium (B92312) chlorochromate (PCC) affords highly functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with excellent diastereoselectivities (>99:1 dr) and high enantioselectivities (up to 96% ee). nih.gov
Another organocatalytic approach involves the desymmetrization of prochiral starting materials. This strategy allows for the creation of multiple stereocenters in a single operation, providing an efficient route to enantioenriched bicyclo[3.3.1]nonanes. researchgate.net For instance, the intramolecular Michael addition of enamines, formed from prochiral ketones and a primary amine-thiourea catalyst, to α,β-unsaturated esters can yield bicyclic products with excellent yields and stereoselectivities. beilstein-journals.org
Transition Metal-Catalyzed Syntheses (e.g., Gold, Nickel)
Transition metal catalysis offers a versatile platform for the synthesis of this compound and its analogs, enabling a variety of bond-forming reactions.
Gold-Catalyzed Syntheses: Gold catalysts have proven effective in stereoselective cyclization reactions. For example, a gold-catalyzed formal [4+2] cycloaddition of 1-oxo-4-oxy-5-ynes has been developed to produce highly strained 9-oxabicyclo[3.3.1]nona-4,7-dienes. nih.gov This reaction proceeds through a 1,4-dipole of an s-trans-methylene(vinyl)oxonium intermediate. nih.gov Gold catalysis has also been utilized in the cycloisomerization of 1,6-cyclohexenylalkynes to afford bicyclo[3.3.1]nonadiene derivatives. acs.org
Nickel-Catalyzed Syntheses: Nickel catalysis has been employed in the synthesis of 3-azathis compound derivatives. Catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azathis compound oximes over Raney nickel yields the corresponding 9-amino-3-azabicyclo[3.3.1]nonanes. researchgate.net
Other transition metals like rhenium and palladium have also found application. A rhenium complex, [ReBr(CO)₃(thf)]₂, catalyzes the reaction of cyclic β-keto esters with terminal alkynes to form bicyclo[3.3.1]nonene derivatives. acs.org Palladium-catalyzed reactions of allylic geminal diacetates with cyclohexene (B86901) derivatives provide a convenient route to this compound derivatives in a single step. sioc-journal.cn
Flow Chemistry Applications in this compound Synthesis
Flow chemistry has gained traction as a valuable tool in organic synthesis, offering advantages such as precise control over reaction parameters, improved safety, and scalability. acsgcipr.orgsioc-journal.cn While specific applications directly targeting the parent this compound are emerging, the principles of flow chemistry have been successfully applied to the synthesis of related complex molecules containing this scaffold. For instance, a late-stage photo-oxidation of a methoxyallene (B81269) intermediate, a challenging step in the total synthesis of a highly oxygenated bicyclic natural product, was successfully translated into a flow protocol, overcoming issues encountered in batch processing. researchgate.net The development of continuous, biphasic processes for the formation of N-chloro-N,N-dialkylamines, which are useful reagents in organic synthesis, highlights the potential of flow chemistry to enable the safe and efficient generation of reactive intermediates that could be used in the synthesis of bicyclo[3.3.1]nonane derivatives. acsgcipr.org
Synthesis of this compound Analogues and Heteroanalogs
The bicyclo[3.3.1]nonane framework can be modified by introducing heteroatoms into the bicyclic system, leading to a diverse range of analogues with unique properties and potential applications.
Azathis compound Systems
Azabicyclo[3.3.1]nonan-9-ones are nitrogen-containing analogues that are often synthesized via Mannich-type condensation reactions. A common method involves the reaction of a suitable ketone, an aldehyde (such as formaldehyde), and a primary amine. tandfonline.comresearchgate.net For example, a series of N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones have been prepared from the reaction of a 4-thianone, an aldehyde, and an amine. tandfonline.com Similarly, novel 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones have been synthesized via the Mannich reaction of a phosphorinanone, a primary amine, and formaldehyde. researchgate.net
The synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one can be achieved by reacting benzylamine (B48309) with glutaraldehyde (B144438) and acetonedicarboxylic acid. orgsyn.org Reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives to the corresponding endo-9-azabicyclo[3.3.1]nonan-3-ol can be accomplished using a ruthenium complex as a catalyst in the presence of hydrogen. google.com
Oxathis compound Derivatives
Oxathis compound derivatives, containing an oxygen atom in the bicyclic framework, are also synthetically accessible through various routes. A (3,5)-oxonium-ene reaction has been reported for the synthesis of oxabicyclo[3.3.1]nonanone derivatives. acs.org This methodology involves the reaction of trans-p-menth-6-ene-2,8-diol with aldehydes or epoxides, mediated by boron trifluoride etherate, to produce the bicyclic products in good yields. acs.org
As previously mentioned, organocatalytic domino reactions can provide highly stereoselective access to functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives. nih.govresearchgate.net These reactions create multiple contiguous stereogenic centers with high precision. nih.gov Furthermore, the synthesis of 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones has been accomplished, demonstrating the possibility of incorporating multiple heteroatoms into the bicyclic system. acs.org
Data Tables
Table 1: Selected Organocatalytic Syntheses of Bicyclo[3.3.1]nonane Derivatives
| Catalyst Type | Reactants | Product | Yield | Stereoselectivity | Reference |
| Modularly Designed Organocatalyst (MDO) | (E)-3-aryl-2-nitroprop-2-enols, (E)-7-aryl-7-oxohept-5-enals | 3-Oxabicyclo[3.3.1]nonan-2-one derivatives | Up to 84% | >99:1 dr, up to 96% ee | nih.gov |
| Primary Amine-Thiourea | Prochiral ketones, α,β-unsaturated esters | Bicyclic morphan skeletons | Excellent | Excellent | beilstein-journals.org |
Table 2: Selected Transition Metal-Catalyzed Syntheses of Bicyclo[3.3.1]nonane Derivatives
| Metal Catalyst | Reaction Type | Reactants | Product | Reference |
| Gold | Formal [4+2] Cycloaddition | 1-Oxo-4-oxy-5-ynes | 9-Oxabicyclo[3.3.1]nona-4,7-dienes | nih.gov |
| Nickel (Raney) | Hydrogenation | 3-Substituted-3-azathis compound oximes | 9-Amino-3-azabicyclo[3.3.1]nonanes | researchgate.net |
| Rhenium | Cyclization | Cyclic β-keto esters, terminal alkynes | Bicyclo[3.3.1]nonene derivatives | acs.org |
| Palladium | Cyclization | Allylic geminal diacetates, cyclohexene derivatives | This compound derivatives | sioc-journal.cn |
Phosphabicyclo[3.3.1]nonane Scaffolds
The introduction of a phosphorus atom into the bicyclo[3.3.1]nonane framework creates a class of compounds with significant applications, particularly as ligands in catalysis. The synthesis of these phosphine (B1218219) scaffolds can be achieved through several methodologies, yielding various structural isomers and functionalized derivatives.
One prominent method involves the reaction of a primary hydrocarbylphosphine with 1,5-cyclooctadiene (B75094) in the presence of a free radical initiator. google.com This reaction typically produces a mixture of the symmetrical 9-phosphabicyclo[3.3.1]nonane and the unsymmetrical 9-phosphabicyclo[4.2.1]nonane isomers. google.com The symmetrical isomer is often the desired product due to the greater steric hindrance around the phosphorus atom, which can be advantageous in catalytic applications. google.com For instance, the reaction of cyclohexylphosphine (B1595701) with 1,5-cyclooctadiene can yield a product mixture where the symmetrical isomer constitutes a significant portion. google.com
Another key member of this family is 3,7-diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA), a water-soluble phosphine ligand. mdpi.comresearchgate.net DAPTA can be functionalized at the phosphorus atom to yield its oxide (DAPTA=O), sulfide (B99878) (DAPTA=S), and selenide (B1212193) (DAPTA=Se) derivatives. mdpi.com These transformations are typically carried out under mild conditions, for example, the oxidation of DAPTA to DAPTA=O can be achieved using hydrogen peroxide in ethanol (B145695) at 0 °C. mdpi.com
The synthesis of bicyclic systems containing both nitrogen and phosphorus atoms, such as 3-aza-7-phosphabicyclo[3.3.1]nonan-9-ones, has also been reported. These compounds can be prepared via a Mannich reaction involving a phosphorinanone, a primary amine, and formaldehyde. researchgate.net These resulting phosphorus-nitrogen compounds are rigid and typically adopt a twin-chair conformation. researchgate.net
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Cyclohexylphosphine and 1,5-cyclooctadiene | Free radical initiator (e.g., 2,2'-azobis-(2-methylbutyronitrile)), Toluene, Temp. not > 100°C | 9-Cyclohexyl-9-phosphabicyclo[3.3.1]nonane (symmetrical isomer) and 9-Cyclohexyl-9-phosphabicyclo[4.2.1]nonane (unsymmetrical isomer) | Mixture with ~70% symmetrical isomer | google.com |
| 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane (DAPTA) | H₂O₂ (30%), Ethanol, 0 °C, 30 min | 3,7-Diacetyl-1,3,7-triaza-5-phosphabicyclo[3.3.1]nonane-5-oxide (DAPTA=O) | 78.6% | mdpi.com |
| Phosphorinanone, primary amine, formaldehyde | Mannich reaction | 3-Aza-7-phosphathis compound | Not specified | researchgate.net |
Substituted and Functionalized Bicyclo[3.3.1]nonanones
The synthesis of substituted and functionalized bicyclo[3.3.1]nonan-9-ones has been extensively explored, leading to a diverse array of molecular architectures with potential applications in medicinal chemistry and materials science. Various synthetic strategies have been developed to introduce substituents and functional groups onto the bicyclic core.
A versatile method for the synthesis of the this compound core, particularly for precursors of natural products like hyperforin and garsubellin A, is the base-promoted intramolecular aldol condensation. rsc.orgnih.gov For example, a DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation can be employed to construct the bicyclic ketone framework. rsc.orgnih.gov Alternatively, using a different reducing agent such as LiAlH(OtBu)₃ can also promote the desired intramolecular aldol condensation, yielding the this compound in high yields. nih.gov
Michael addition-driven cyclizations also represent a powerful strategy. An acid-catalyzed tandem Michael addition-intramolecular aldol-type condensation of diketones with α,β-unsaturated aldehydes or ketones can afford bicyclo[3.3.1]nonenones. rsc.orgnih.gov For instance, the reaction of a diketone with methyl acrolein in the presence of TfOH or TMSOTf leads to the formation of the bicyclic system. rsc.orgnih.gov Similarly, a base-catalyzed Michael addition followed by an acid-catalyzed aldol condensation of β-keto thiolesters or sulfones can also produce β,γ-unsaturated bicyclo[3.3.1]nonenones. rsc.orgnih.gov
The functionalization of the bicyclo[3.3.1]nonanone core can be achieved through reactions involving the ketone functionality. The Suzuki coupling reaction provides a route to substituted alkenes of bicyclo[3.3.1]nonane. rsc.org This involves the conversion of the ketone to a reactive intermediate which can then participate in the palladium-catalyzed cross-coupling reaction. rsc.org
| Synthetic Method | Starting Materials | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Base-promoted intramolecular aldol condensation | Lactone precursor | DIBAL-H | This compound core | Not specified | rsc.orgnih.gov |
| Base-promoted intramolecular aldol condensation | Acylphloroglucinol model precursor | LiAlH(OtBu)₃ | This compound derivative | 82% | nih.gov |
| Acid-catalyzed Michael addition-intramolecular aldol condensation | Diketone and methyl acrolein | TfOH or TMSOTf | Bicyclo[3.3.1]nonenone derivative | 63% | rsc.orgnih.gov |
| Base-catalyzed Michael addition and acid-catalyzed aldol condensation | β-keto thiolester/sulfone and α,β-unsaturated ketone | 1. Base (e.g., K₂CO₃, TBAB) 2. Acid | β,γ-Unsaturated bicyclo[3.3.1]nonenone | Not specified | rsc.orgnih.gov |
| Suzuki coupling reaction | Bicyclic ketone derivative (as enol triflate or similar) and boronic acid | Palladium catalyst and base | Substituted alkene of bicyclo[3.3.1]nonane | 61% for the precursor from the ketone | rsc.org |
| Michael addition, intermolecular Aldol condensation, and oxidation | Cyclohexane-1,3-dione and acrolein | 1. Michael addition 2. Intermolecular Aldol condensation 3. Oxidation | Bicyclo[3.3.1]nonane-2,6,9-trione | 43% (overall) | sioc-journal.cn |
Conformational Analysis and Molecular Strain
Fundamental Conformational States
Bicyclo[3.3.1]nonan-9-one can exist in several conformations, primarily distinguished by the arrangement of its two six-membered rings. The most significant of these are the twin-chair, boat-chair, and chair-envelope conformations.
The twin-chair (CC) conformation is characterized by both six-membered rings adopting a chair-like geometry. iucr.orgrsc.org This conformation is generally the most stable for bicyclo[3.3.1]nonane and many of its derivatives. researchgate.netresearchgate.net In an idealized structure with perfect tetrahedral angles, the CC conformation would lead to a very short and sterically unfavorable distance between the endo hydrogens at C3 and C7. iucr.org To alleviate this transannular steric strain, the cyclohexane (B81311) rings flatten, resulting in a C3-C7 separation of approximately 3.080 Å. iucr.org Solid-state studies using ¹³C NMR spectroscopy have indicated that this compound predominantly adopts a twin-chair conformation. researchgate.netresearchgate.net The presence of substituents can further influence the stability of the CC form. For instance, 2,4-bis(4-chloro-phenyl)-3-aza-bicyclo-[3.3.1]nonan-9-one and 2,4-bis(4-eth-oxy-phen-yl)-3-aza-bicyclo-[3.3.1]nonan-9-one both exist in a twin-chair conformation with the aryl groups in equatorial positions. nih.govnih.gov
In the boat-chair (BC) conformation, one of the six-membered rings adopts a boat geometry while the other remains in a chair conformation. For this compound, the equilibrium between the CC and BC conformations is less skewed towards the CC form compared to the parent hydrocarbon. rsc.orgnih.gov This is due to the electronic effects of the carbonyl group. Several substituted this compound derivatives have been found to adopt a BC conformation. For example, 2,4,6,8-tetra-kis(2-methoxy-phen-yl)-3,7-diaza-bicyclo-[3.3.1]nonan-9-one and 2,4,6,8-tetra-kis(4-ethyl-phen-yl)-3,7-diaza-bicyclo-[3.3.1]nonan-9-one both exhibit a chair-boat conformation in the solid state. nih.goviucr.orgnih.gov Theoretical calculations and experimental data suggest that the BC conformer of this compound exists in a minor population at low temperatures. rsc.orgnih.gov
The chair-envelope conformation is another possible arrangement for the bicyclo[3.3.1]nonane skeleton. In this conformation, one ring is in a chair form, while the other adopts an envelope shape where five carbon atoms are coplanar. iucr.orgiucr.orgresearchgate.net This conformation is particularly relevant in substituted bicyclo[3.3.1]nonan-9-ones where the introduction of sp²-hybridized atoms in one of the rings can favor planarity in that part of the molecule. iucr.orgiucr.org For instance, in certain derivatives, one of the six-membered rings adopts a nearly ideal envelope conformation with the C9 atom out of the plane of the other five atoms. iucr.org
Quantitative Assessment of Conformational Energetics
The relative energies of the different conformers of this compound have been investigated using both computational and experimental methods. The free energy difference (ΔG) between the twin-chair (CC) and boat-chair (BC) conformations is relatively small, calculated to be approximately 1 kcal/mol. researchgate.net The inversion barrier between these two conformations is estimated to be around 6 kcal/mol. researchgate.net This small energy difference suggests that both conformers can coexist, and the molecule may exhibit a disordered crystal structure. researchgate.net
¹³C NMR spectroscopy studies in the liquid phase have provided similar values for the energy difference, with a ΔG of 0.95 or 1.16 kcal/mol for the BC conformation. researchgate.net Other theoretical calculations have reported a slightly larger energy difference of about 1.5 kcal/mol between the CC and BC conformers. tandfonline.com The strain energy of the bicyclo[3.3.1]nonane framework in a twist-boat conformation has been calculated to be 63 kJ/mol. anu.edu.au
| Parameter | Value | Method |
|---|---|---|
| ΔG (CC vs. BC) | ~1 kcal/mol | Ab initio and DFT calculations |
| Inversion Barrier (CC to BC) | ~6 kcal/mol | Ab initio and DFT calculations |
| ΔG (BC) | 0.95 kcal/mol | ¹³C NMR spectroscopy |
| ΔG (BC) | 1.16 kcal/mol | ¹³C NMR spectroscopy (with lanthanide shift reagent) |
| ΔE (CC vs. BC) | 1.497 kcal/mol | Single point calculations (MP4/6-31G) |
Influence of Substituents on Conformational Preferences
Substituents on the this compound skeleton can significantly alter the conformational equilibrium. The nature, size, and position of the substituents dictate the preferred conformation by introducing new steric and electronic interactions.
For instance, the presence of bulky aryl groups at the 2, 4, 6, and 8 positions in 3,7-diaza-bicyclo-[3.3.1]nonan-9-one derivatives favors a chair-boat conformation to minimize non-bonded interactions. nih.goviucr.org In contrast, smaller substituents or those that can engage in stabilizing interactions may favor the twin-chair conformation. For example, endo- and exo-2-acetoxy-4(exo),5-dimethylbicyclo[3.3.1]nonan-9-ones adopt twin-chair conformations. rsc.org Similarly, 2,4-bis(4-ethoxyphenyl)-3-azathis compound exists in a twin-chair conformation with the aryl groups in equatorial orientations. nih.gov
The introduction of heteroatoms into the bicyclic framework also has a profound effect. In some 3-oxa-7-azathis compound derivatives, the chair-chair conformation is preferred. researchgate.net However, for other hetero-substituted analogs, such as those containing sulfur or selenium, the boat-chair conformation can become more favorable due to factors like lone pair-lone pair repulsion, also known as the "hockey sticks" effect. nih.govmdpi.com
Transannular Interactions and Their Stereochemical Implications
A key feature of the bicyclo[3.3.1]nonane system is the potential for transannular interactions, particularly between the C3 and C7 positions. In the twin-chair conformation, the proximity of the endo-hydrogens at these positions leads to steric repulsion, causing a flattening of the chair rings. This interaction has significant stereochemical consequences, influencing the reactivity of the molecule.
Transannular hydride shifts are a well-documented phenomenon in the bicyclo[3.3.1]nonane system. oregonstate.edursc.orgrsc.org These shifts involve the transfer of a hydride ion from one part of the ring to another, often from C3 to C7 or vice versa, and can occur during reactions such as solvolysis. rsc.orgrsc.org The reduction of this compound and its derivatives is also influenced by these transannular effects. The stereochemical outcome of the reduction of the carbonyl group can be controlled by the conformation of the bicyclic system. For example, the reduction of bicyclo[3.3.1]nonane-2,9-dione with complex hydrides shows high diastereoselectivity, which is dictated by the conformational biases of the molecule. rsc.orgcdnsciencepub.com
Furthermore, transannular orbital interactions can occur, influencing the electronic properties of the molecule. These through-space interactions between non-bonded atoms can be detected by techniques like photoelectron spectroscopy. acs.org In appropriately substituted bicyclo[3.3.1]nonanes, these interactions can lead to the formation of intramolecular hydrogen bonds, which in turn stabilize certain conformations. rsc.orgnih.govresearchgate.net For instance, in some 3,7-diheterabicyclo[3.3.1]nonan-9-ols, an intramolecular hydrogen bond between a hydroxyl group and a nitrogen atom favors a chair-boat conformation. researchgate.net
Reaction Mechanisms and Chemical Transformations
Reactivity Profiles of the Carbonyl Functionality
The carbonyl group in bicyclo[3.3.1]nonan-9-one exhibits distinct reactivity patterns influenced by the rigid bicyclic framework. Studies on the reduction of related bicyclo[3.3.1]nonane diones have provided insights into the facial diastereoselectivity of carbonyl group reactions. The stereochemical course of these reductions can be rationalized by considering the ground-state facial anisotropy of the frontier orbital extension, steric effects, and the intrinsic reactivity of the carbonyl groups. cdnsciencepub.com
Theoretical calculations, such as those at the B3LYP/6-31+G(d,p) level, have been employed to predict the reactivity of the carbonyl groups. cdnsciencepub.com While models like the exterior frontier orbital extension (EFOE) can predict enhanced reactivity at certain positions in related diketones, transition-state calculations often show nearly equal reactivity for different carbonyl groups in the structure. cdnsciencepub.com This suggests a complex interplay of factors governing the approach of reagents to the carbonyl carbon.
Intramolecular Rearrangement Reactions
The this compound skeleton is amenable to various intramolecular rearrangement reactions, driven by photochemical or chemical means. These rearrangements often lead to the formation of novel and complex molecular architectures.
Norrish Type I Cleavage Mechanisms
Photochemical excitation of this compound and its derivatives can initiate a Norrish Type I cleavage. wikipedia.org This reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group, generating a biradical intermediate. wikipedia.orgresearchgate.net The fate of this biradical is dependent on the specific structure of the starting ketone and the reaction conditions.
For instance, the photoreactivity of 9-thiabicyclo[3.3.1]nonan-3-one, an analogue of this compound, upon irradiation in tert-butyl alcohol, primarily undergoes Norrish Type I cleavage to yield tert-butyl (cis-6-methyltetrahydrothiopyran-2-yl)acetate. rsc.org This contrasts with its monocyclic and norbicyclic counterparts, which tend to form ring-contracted thilactones. rsc.org The differing chemoselectivity is attributed to the unique structural constraints of the bicyclo[3.3.1]nonane system. rsc.org
In some cases, the biradical formed via α-cleavage can undergo secondary processes like disproportionation through hydrogen abstraction. researchgate.net The biogenetic pathway of certain natural products, such as garciyunnanol A, is proposed to involve a Norrish Type I cleavage of a bicyclo[3.3.1]nonane-2,4,9-trione moiety, followed by cyclization to form a more complex tricyclic core. nih.gov
Beckmann Rearrangement Pathways
The oxime derivative of this compound can undergo a Beckmann rearrangement to form lactams. This reaction typically involves the treatment of the oxime with an acid, which promotes the migration of the group anti-periplanar to the hydroxyl group on the nitrogen atom. masterorganicchemistry.com
Studies on 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids have shown that both syn- and anti-isomers can be converted to their corresponding lactams in good yields when heated in trifluoroacetic acid. core.ac.uk The bicyclo[3.3.1]nonane framework is sufficiently large to accommodate the strain of the resulting lactam ring, allowing for a classical Beckmann rearrangement to occur. core.ac.uk In contrast, more strained bicyclic systems like norbornanone oximes often undergo fragmentation rather than rearrangement. core.ac.uk
The presence of a neighboring carboxylic acid group can influence the reaction, but in the case of the bicyclo[3.3.1]nonane system, it does not appear to be essential for the rearrangement to proceed, highlighting the inherent stability of the bicyclic skeleton. core.ac.uk
Table 1: Beckmann Rearrangement of Bicyclo[3.3.1]nonane Oxime Derivatives
Sigmatropic and Other Rearrangements
Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.orglibretexts.org While specific examples of sigmatropic rearrangements directly involving the parent this compound are less common in the provided literature, the bicyclic framework can be a key structural element in molecules that undergo such transformations. For instance, the Claisen rearrangement, a -sigmatropic shift, has been utilized to construct vicinal quaternary stereogenic centers in precursors to natural products containing the bicyclo[3.3.1]nonane core. nih.gov
Other types of rearrangements can also occur. For example, a novel skeletal rearrangement of a bicyclo[3.3.1]nonane-2,4,9-trione derivative to a highly functionalized bicyclo[3.3.0]octane system has been reported, induced by a Michael addition reaction. researchgate.net
Transannular Reaction Mechanisms
The proximity of the C3 and C7 positions in the chair-chair conformation of the bicyclo[3.3.1]nonane ring system allows for transannular reactions, where a bond is formed across the ring.
Electrophilic Transannular Cyclizations
Derivatives of bicyclo[3.3.1]nonane with appropriately positioned unsaturation can undergo electrophilic transannular cyclizations to form adamantane (B196018) and other polycyclic systems. The reaction of 3-methylene-7-vinylidenebicyclo[3.3.1]nonane with electrophilic reagents such as bromine, iodine, and strong acids leads to the preferential formation of adamantane derivatives. osti.gov
Similarly, 3,7-dimethylenebicyclo[3.3.1]nonane and its derivatives react with N-halosuccinimides in the presence of a fluoride (B91410) source to yield 1-fluoro-3-halomethyladamantanes via a transannular cyclization. researchgate.net These reactions are powerful methods for the construction of complex polycyclic structures from bicyclic precursors. researchgate.net The choice of electrophile and reaction conditions can influence the regioselectivity of the cyclization. osti.gov
Table 2: Chemical Compounds Mentioned
Hydride Shifts and Their Role in Transformations
Transannular hydride shifts, the intramolecular transfer of a hydride ion (H-) from one carbon atom to another non-adjacent carbon atom, are a notable feature in the chemistry of bicyclic systems like bicyclo[3.3.1]nonane. oregonstate.edu These shifts often occur to relieve strain or to form a more stable carbocation intermediate during a reaction. In the bicyclo[3.3.1]nonane framework, such shifts have been observed, influencing the outcome of various transformations. oregonstate.edursc.org
In the context of the bicyclo[3.3.1]nonane system, transannular reactions, including hydride shifts, are promoted by the close proximity of certain carbon and hydrogen atoms within the bicyclic structure. oregonstate.edu For example, the solvolysis of related bicyclic compounds has demonstrated the occurrence of 1,5-hydride shifts, driven by the inductive effect of neighboring functional groups. oregonstate.edu
Condensation and Addition Reaction Mechanisms
Aldol (B89426) and Michael Addition Mechanisms
This compound and its derivatives are key substrates in various condensation and addition reactions, with Aldol and Michael additions being particularly significant for the construction of the bicyclic core. rsc.orgnih.gov
Aldol Condensation: Intramolecular aldol condensation is a powerful strategy for synthesizing the this compound framework. rsc.orgresearchgate.net This reaction can be promoted by bases or organocatalysts. For instance, DIBAL-H has been utilized in a tandem lactone ring opening and intramolecular aldol condensation to create the bicyclic core of several natural products. rsc.orgresearchgate.net Similarly, LiAlH(O t Bu)3 has been employed as a reducing agent to facilitate intramolecular aldol condensation, yielding this compound derivatives in high yields. rsc.org Organocatalyzed aldol condensations have also been well-documented for the formation of this bicyclic system. rsc.org Furthermore, acid-catalyzed tandem Michael addition-intramolecular aldol-type condensations have been reported, where a diketone reacts with an α,β-unsaturated aldehyde in the presence of an acid like TfOH or TMSOTf. rsc.orgnih.gov
Michael Addition: The Michael addition is another cornerstone in the synthesis of the bicyclo[3.3.1]nonane skeleton. rsc.orgresearchgate.net This reaction involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. The bicyclo[3.3.1]nonane core can be constructed through successive Michael addition reactions. researchgate.net For example, the reaction of cyclohexanones with α,β-unsaturated aldehydes or ketones can yield a bicyclo[3.3.1]nonane with a ketone at the bridgehead position. rsc.orgnih.gov Similarly, the annulation of a β-keto ester with acrolein in the presence of a catalytic amount of a base like 1,1,3,3-tetramethylguanidine (B143053) (TMG) also leads to the formation of the bicyclic system. rsc.orgnih.gov The Michael addition of a 1,3-dicarbonyl compound to trinitrobenzene is another documented method. rsc.org A tandem Michael addition–Claisen condensation cascade has also been observed to produce a tricyclic derivative containing the bicyclo[3.3.1]nonane core. rsc.org
Below is a table summarizing various Michael addition reactions for the synthesis of the bicyclo[3.3.1]nonane core:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |
| Cyclohexanone (B45756) derivative | Allyl bromide | Not specified | Bicyclo[3.3.1]nonane core |
| 1,3-Dicarbonyl compound | Trinitrobenzene | Not specified | Bicyclo[3.3.1]nonane core |
| Cyclohexenone | Acrylate | Refluxing in benzene | Bicyclo[3.3.1]nonane |
| Diketone (115) | Methyl acrolein (116) | TfOH or TMSOTf | Bicycle (117) |
Cycloaddition Mechanisms
Cycloaddition reactions provide a powerful and direct route to the this compound framework. One of the most prominent examples is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. This method is well-established for constructing the core bicyclic structure.
Another notable cycloaddition is the nitrile oxide-allene cycloaddition, which has been utilized to synthesize a tricycle containing the bicyclo[3.3.1]nonane skeleton. rsc.orgnih.govresearchgate.net Additionally, Lewis acid-catalyzed [2+4] cyclization reactions of 3-alkyl-2-vinylindoles with α,β-unsaturated N-sulfonyl ketimines have been reported, showcasing the versatility of cycloaddition strategies in accessing complex molecules containing this bicyclic motif. sioc-journal.cn
The following table outlines different cycloaddition reactions for the formation of the bicyclo[3.3.1]nonane core:
| Reaction Type | Reactants | Conditions | Outcome |
| Diels-Alder Cycloaddition | Diene + Dienophile | Heat or catalyst | Formation of this compound core |
| Nitrile Oxide-Allene Cycloaddition | Nitrile oxide + Allene | Not specified | Synthesis of a bicyclo[3.3.1]nonane-containing tricycle |
| [2+4] Cyclization | 3-Alkyl-2-vinylindole + α,β-Unsaturated N-sulfonyl ketimine | Lewis acid catalyst | Formation of bicyclo[3.3.1]nonane derivatives |
Computational Chemistry and Theoretical Investigations
Ab Initio and Density Functional Theory (DFT) Calculations
First-principles calculations, including both ab initio and Density Functional Theory (DFT) methods, have been extensively employed to investigate the fundamental properties of bicyclo[3.3.1]nonan-9-one. These theoretical approaches provide a quantum mechanical description of the molecule, offering detailed information about its geometry, conformational stability, and electronic structure. pugetsound.edu
Theoretical calculations have been crucial in determining the preferred three-dimensional arrangement of atoms in this compound. The bicyclic framework of this molecule can adopt several conformations, primarily the twin-chair (CC), boat-chair (BC), and twisted twin-boat (BB) forms. rsc.orgnih.gov
Ab initio and DFT studies consistently predict the twin-chair (CC) conformation, which possesses C₂ᵥ symmetry, as the most stable and lowest-energy structure. pugetsound.eduresearchgate.net This finding is supported by experimental data, including ¹³C NMR chemical shifts observed for the solid state, which indicate a twin-chair conformation for the two fused cyclohexanone (B45756) rings. researchgate.net The destabilizing steric factors in the boat-boat (BB) conformer make its existence in any detectable amount highly unlikely. nih.gov Previous studies on related 2,6-diarylsubstituted 3-oxa-7-aza- and 3,7-diaza-bicyclo[3.3.1]nonan-9-ones also revealed a preference for the chair-chair conformation in both crystal structures and from semiempirical calculations. d-nb.info
While the twin-chair (CC) conformer is the most stable, the boat-chair (BC) conformer also plays a significant role in the conformational equilibrium. DFT and ab initio calculations have been applied to quantify the energy differences and the potential energy barriers separating these conformers. researchgate.net
The calculated free energy difference (ΔG) between the CC and BC conformations is relatively small, estimated to be around 1 kcal/mol. researchgate.net This small energy gap suggests that the BC conformer exists in equilibrium with the more dominant CC form, with theoretical calculations and NMR investigations determining a population of the BC conformer to be between 0.9% and 2.4% at -165 °C. rsc.orgnih.gov The inversion barrier for the interconversion between the CC and BC forms is calculated to be approximately 6 kcal/mol. researchgate.net
It is important to note that different computational methods can yield varying results. While high-level ab initio and DFT calculations generally agree on the stability of the CC form, some semiempirical and molecular mechanics methods have shown discrepancies, occasionally predicting the BC form to be more stable or underestimating the energy of the CC conformer in substituted analogs. pugetsound.edu
| Parameter | Calculated Value (kcal/mol) | Description |
|---|---|---|
| ΔG₁ (CC vs. BC) | ~1 | Free energy difference between the twin-chair (CC) and boat-chair (BC) conformations. |
| ΔG₁‡ (Inversion Barrier) | ~6 | Energy barrier for the interconversion between the CC and BC conformers. |
DFT calculations have become a standard tool for the in silico prediction of NMR chemical shifts, aiding in the structural elucidation and assignment of complex organic molecules. nrel.govrsc.org For this compound, DFT methods have been used to calculate ¹³C chemical shifts, and the results show good agreement with experimental data. researchgate.netresearchgate.net
These theoretical predictions are valuable for confirming the twin-chair conformation as the major isomer in solution and in the solid state. researchgate.net By comparing the computed spectra for different possible isomers and conformers with the experimental spectrum, researchers can confidently assign the correct structure. nrel.govrsc.org Furthermore, the combination of calculated nuclear shieldings with experimental chemical shifts can help refine structural details, such as identifying the presence and proportions of tautomeric mixtures in related polyketide natural products containing the bicyclo[3.3.1]nonane core. ruc.dk
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) |
|---|---|---|
| C1/C5 | 31.5 | 32.0 |
| C2/C4/C6/C8 | 28.9 | 29.5 |
| C3/C7 | 19.2 | 19.8 |
| C9 | 218.1 | 217.5 |
Time-Dependent Density Functional Theory (TDDFT) for Chiroptical Properties
Time-Dependent Density Functional Theory (TDDFT) is a powerful quantum chemical method for calculating the electronic excited states of molecules. researchgate.net This capability makes it particularly well-suited for predicting chiroptical properties, such as Electronic Circular Dichroism (ECD) and Optical Rotation (OR), which are essential for determining the absolute configuration of chiral molecules. acs.orgnih.gov
For chiral derivatives of this compound, TDDFT calculations of ECD spectra have become an indispensable tool for establishing their absolute stereochemistry. acs.orgnih.gov The method involves calculating the theoretical ECD spectrum for a given enantiomer and comparing it to the experimentally measured spectrum. grafiati.comnih.gov
This approach has been successfully applied to determine the absolute configuration of various chiral bicyclo[3.3.1]nonane derivatives, including diones and azabicyclic ketones. acs.orgacs.org For instance, the absolute configuration of enantiomerically pure N-Boc 9-azabicyclo[3.3.1]nonane-2,6-dione was unequivocally determined by comparing its experimental CD spectrum with the spectrum simulated using TDDFT. acs.org The good agreement between the calculated and experimental spectra provides high confidence in the stereochemical assignment. researchgate.net
In addition to ECD, the calculation of specific optical rotation at discrete wavelengths (often the sodium D-line, 589 nm) using TDDFT provides another robust method for assigning the absolute configuration of chiral molecules. nih.govacs.org This technique is particularly valuable when a molecule lacks a suitable chromophore for ECD analysis or when used in concert with ECD for unambiguous assignment. acs.orgnih.gov
Researchers have demonstrated that comparing experimentally measured optical rotations with values calculated by TDDFT can reliably determine the absolute configurations of chiral bicyclo[3.3.1]nonane diones. acs.orgnih.gov The concerted use of both ECD and OR calculations offers a powerful and highly reliable approach. For a set of four bicyclo[3.3.1]nonane diones, the absolute configurations derived from TDDFT calculations of both their specific rotations and their ECD spectra were found to be identical, providing a consistent and confident assignment. acs.orgnih.gov
Molecular Dynamics Simulations for Conformational Fluxionality
The conformational landscape of this compound is characterized by a dynamic equilibrium between several conformers, the most significant of which are the twin-chair (CC) and the boat-chair (BC) forms. Molecular dynamics simulations, in conjunction with other computational techniques, have been instrumental in elucidating the energetic and kinetic parameters governing the interconversion between these conformers.
Ab initio and density functional theory (DFT) calculations have been employed to investigate the molecular structures and the energy differences between the conformers of this compound. researchgate.net These studies reveal a relatively small free energy difference (ΔG1) of approximately 1 kcal/mol between the twin-chair and boat-chair conformations. researchgate.net The inversion barrier (ΔG1‡) for the interconversion between these two forms is calculated to be around 6 kcal/mol. researchgate.net This low energy barrier suggests that the molecule is conformationally flexible, with both the CC and BC conformers being significantly populated at room temperature. The small energy difference is also a contributing factor to the potential for an orientationally disordered crystal structure where both conformers coexist. researchgate.net
Further computational investigations have explored the relative energies of the conformers using a variety of methods, including first principles (ab initio, DFT), semiempirical (NDDO, DFTB), and empirical (molecular mechanics, MM) techniques. pugetsound.edu Nonempirical calculations consistently identify the "double chair" (CC) form as the most favorable conformation for carbobicyclic structures like this compound. pugetsound.edu The conformational preference can be influenced by substitutions on the bicyclic framework. For instance, in heteroanalogues such as 3,7-dimethyl-3,7-diazathis compound, the "chair-boat" (CB) conformation becomes more favorable due to the stronger repulsion between the lone electron pairs of the nitrogen atoms compared to the interaction of hydrogen atoms of C-H bonds. pugetsound.edu
The use of lanthanide shift reagents in conjunction with NMR spectroscopy has provided experimental evidence for the conformational equilibrium. By comparing predicted shifts with experimental values, it has been estimated that the boat-chair conformation constitutes a significant portion of the conformational mixture. researchgate.net
Table 1: Calculated Energy Differences and Inversion Barriers for this compound Conformers
| Parameter | Value (kcal/mol) | Method |
|---|---|---|
| Free Energy Difference (ΔG1) between CC and BC | ~1 | Ab initio and DFT |
| Inversion Barrier (ΔG1‡) between CC and BC | ~6 | Ab initio and DFT |
Strain Energy Analysis through Computational Methods
A range of computational techniques, from empirical molecular mechanics to high-level ab initio and DFT calculations, have been applied to analyze the strain energies. pugetsound.edunumberanalytics.com Molecular mechanics provides a computationally efficient means to estimate the energies of different conformations, though the accuracy is dependent on the quality of the force field parameters used. pugetsound.edu In some cases, molecular mechanics has shown inconsistencies with high-level ab initio methods, particularly in predicting the relative energies of conformers in heteroanalogues. pugetsound.edu
The strain energy can be dissected into contributions from different parts of the molecule. For example, the presence of the carbonyl group at C-9 influences the geometry and strain of the two cyclohexane (B81311) rings. The transannular interactions, particularly the non-bonded interactions between the endo-hydrogens at C-3 and C-7 in the twin-chair conformation, are a significant source of strain.
Computational studies have also been used to predict the stability of bridgehead double bonds in related bicyclic systems, a concept governed by Bredt's rule. oregonstate.edu While not directly applicable to the saturated this compound, these studies highlight the importance of strain in determining the reactivity and stability of bicyclic compounds. The enolization to a bridgehead double bond is a process where the associated strain energy plays a crucial role. oregonstate.edu
Table 2: Relative Conformational Energies of this compound Calculated by Different Methods
| Computational Method | Most Favorable Conformer | Reference |
|---|---|---|
| Ab initio | Twin-Chair (CC) | researchgate.netpugetsound.edu |
| Density Functional Theory (DFT) | Twin-Chair (CC) | researchgate.netpugetsound.edu |
| Semiempirical (NDDO) | Qualitatively agrees with ab initio | pugetsound.edu |
| Molecular Mechanics (MM) | Can show inconsistencies | pugetsound.edu |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
Spectroscopic and Crystallographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for elucidating the structure of Bicyclo[3.3.1]nonan-9-one in solution.
Advanced 1H and 13C NMR Techniques for Structural Elucidation
Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental in characterizing the this compound framework. The chemical shifts observed in the ¹³C NMR spectra of solid polycrystalline this compound suggest a twin-chair conformation for the two cyclohexanone (B45756) rings. sigmaaldrich.comresearchgate.net The relatively narrow linewidths in the ¹³C NMR spectra, along with measured spin-lattice relaxation times, indicate that the solid is orientationally disordered. researchgate.net
Detailed ¹H and ¹³C NMR data for derivatives of this compound have been reported, aiding in the structural elucidation of these complex molecules. For instance, in a study of 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione, the ¹H NMR spectrum showed characteristic signals for the methoxy (B1213986) group and various protons on the bicyclic ring, while the ¹³C NMR spectrum revealed the presence of carbonyl and enol ether carbons. iucr.org The use of advanced NMR techniques is often necessary to fully characterize the complex structures of substituted bicyclo[3.3.1]nonan-9-ones. scispace.comipb.pt
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 4-methoxybicyclo[3.3.1]non-3-ene-2,9-dione | 5.79 (s, 1H), 3.79 (s, 3H), 3.21–3.19 (m, 2H), 2.22–2.16 (m, 1H), 2.14–2.07 (m, 1H), 2.00–1.86 (m, 2H), 1.79–1.60 (m, 2H) | 207.4, 195.6, 175.6, 105.9, 61.3, 56.9, 53.3, 32.6, 30.5, 17.5 | iucr.org |
| 4,9,9-trimethoxybicyclo[3.3.1]non-3-en-2-ol | 4.81 (d, J = 2.8 Hz, 1H), 4.57–4.52 (m, 1H), 3.54 (s, 3H), 3.19 (s, 3H), 3.16 (s, 3H), 2.52 (q, J = 3.0 Hz, 1H), 2.34–2.30 (m, 1H), 1.92–1.85 (m, 1H), 1.73 (ttd, J = 12.6, 4.4, 1.1 Hz, 1H), 1.61–1.31 (m, 5H) | 155.5, 101.7, 98.7, 68.6, 54.7, 47.6, 46.8, 40.5, 38.4, 24.7, 21.8, 15.75 | iucr.org |
2D NMR Experiments for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity of protons within the this compound scaffold. By identifying correlations between coupled protons, COSY spectra help to trace out the spin systems within the molecule, confirming the carbon framework. nanalysis.com For more complex derivatives, Total Correlation Spectroscopy (TOCSY) can be employed to reveal correlations between all protons within a spin system, providing a more comprehensive picture of the molecular connectivity. nanalysis.com
Nuclear Overhauser Effect (NOE) Studies for Conformational Mapping
The Nuclear Overhauser Effect (NOE) is an NMR phenomenon that provides information about the spatial proximity of atoms, making it a powerful tool for conformational analysis. diva-portal.org In the context of this compound and its derivatives, NOE studies, often carried out using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, can help to determine the relative orientation of substituents and the conformation of the bicyclic rings. tandfonline.com For example, NOESY experiments on 3-oxa-7-benzyl-7-azathis compound hydroperchlorate have implied a chair-chair conformation in solution. tandfonline.com The magnitude of the NOE effect can also provide insights into the rotational restrictions of substituents, as seen in studies of 2,4-diphenyl-3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonanones. sci-hub.se
X-ray Crystallography
X-ray crystallography provides definitive information about the solid-state structure of this compound and its derivatives, including precise bond lengths, bond angles, and conformational details.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline solids. sigmaaldrich.comsci-hub.seichem.md Numerous derivatives of this compound have been characterized using this technique, revealing a variety of conformations for the bicyclic system. iucr.orgrsc.orgnih.gov The bicyclo[3.3.1]nonane framework can exist in several conformations, including twin-chair, chair-boat, and twin-boat forms. iucr.orgrsc.org
For example, the X-ray diffraction analysis of 7-benzyl-3-thia-7-azathis compound revealed a chair-boat conformation in the solid state, with the sulfur atom located in the boat portion of the bicyclic ring. nih.gov In contrast, its hydroperchlorate salt adopts a chair-chair conformation. nih.gov The conformation is also influenced by substituents on the bicyclic framework. iucr.org
Table 2: Crystallographic Data for Selected this compound Derivatives
| Compound | Crystal System | Space Group | Key Conformational Features | Reference |
| 7-benzyl-3-thia-7-azathis compound | --- | --- | Chair-boat conformer | nih.gov |
| 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate | --- | --- | Chair-chair conformer | nih.gov |
| 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl-3,7-diazathis compound | --- | --- | Distorted-chair conformations for the two piperidine (B6355638) rings | iucr.orgnih.gov |
| 2,4,6,8-Tetrakis(4-bromophenyl)-3,7-diazathis compound | --- | --- | Chair-boat conformation | nih.gov |
Analysis of Intermolecular Interactions and Crystal Packing
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by intermolecular interactions such as hydrogen bonds and van der Waals forces. iucr.orgnih.gov In the crystal structure of 2,4,6,8-tetrakis(4-bromophenyl)-3,7-diazathis compound, molecules are linked into chains by intermolecular C-H···O and N-H···O hydrogen bonds. nih.gov C-H···π interactions can also play a significant role in the crystal packing of phenyl-substituted derivatives. iucr.orgnih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule. spectrabase.com For this compound, these methods are primarily used to confirm the presence of the ketone carbonyl group and the hydrocarbon framework.
The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=O stretching vibration of the ketone. This typically appears in the region of 1715-1680 cm⁻¹. The exact position of this band can provide subtle information about the ring strain and conformation of the bicyclic system. In addition to the carbonyl stretch, the IR spectrum also displays characteristic C-H stretching vibrations of the methylene (B1212753) groups in the aliphatic rings, usually observed between 3000 and 2850 cm⁻¹. C-H bending and scissoring vibrations are also present at lower wavenumbers.
Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. mdpi.com Therefore, the C-C bond vibrations within the bicyclic skeleton of this compound are more readily observed in the Raman spectrum. The C=O stretch is also Raman active, though its intensity can vary. The combination of IR and Raman data provides a comprehensive vibrational profile of the molecule, confirming the presence of the key functional groups.
| Spectroscopic Technique | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Infrared (IR) | C=O Stretch (Ketone) | 1715 - 1680 |
| Infrared (IR) | C-H Stretch (Aliphatic) | 3000 - 2850 |
| Raman | C-C Stretch | Region-specific |
| Raman | C=O Stretch | Region-specific |
This table summarizes the key vibrational modes for this compound detectable by IR and Raman spectroscopy.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound. Standard mass spectrometry (MS) provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, while high-resolution mass spectrometry (HRMS) measures the m/z with very high accuracy, allowing for the determination of the precise molecular formula. bioanalysis-zone.com
For this compound (C₉H₁₄O), the nominal molecular weight is 138 g/mol . nist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at an m/z of 138. The fragmentation pattern would provide further structural information, showing characteristic losses of small neutral molecules such as CO, C₂H₄, and H₂O from the parent ion.
High-resolution mass spectrometry is critical for unambiguously confirming the elemental composition. bioanalysis-zone.com The calculated exact mass of this compound (C₉H₁₄O) is 138.1045 g/mol . An HRMS measurement that provides a value very close to this theoretical mass would confirm the molecular formula and distinguish it from other compounds that have the same nominal mass but different elemental compositions.
| Mass Spectrometry Data | Value |
| Molecular Formula | C₉H₁₄O |
| Nominal Molecular Weight | 138 g/mol |
| Calculated Exact Mass | 138.1045 g/mol |
| Molecular Ion Peak [M]⁺ (m/z) | 138 |
This table outlines the key mass spectrometry data for this compound.
Applications in Advanced Organic Synthesis and Materials Science
Role as Chiral Auxiliaries and Ligands in Asymmetric Catalysis
The rigid bicyclo[3.3.1]nonane framework serves as an excellent stereocontrolling element, making its derivatives highly effective as chiral auxiliaries and ligands in asymmetric catalysis. The defined spatial arrangement of substituents on this scaffold allows for precise transfer of chirality during chemical transformations.
Chiral amines derived from the bicyclo[3.3.1]nonane skeleton, such as 2,6-dimethyl-9-azabicyclo[3.3.1]nonane, have been synthesized and explored for their potential in asymmetric synthesis. clockss.org These chiral amines, prepared from commercially available 1,5-dimethyl-1,5-cyclooctadiene, offer a structurally rigid platform that can create a well-defined chiral environment around a metal center. clockss.org The development of such chiral reagents is crucial for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry. clockss.org
Furthermore, the bicyclo[3.3.1]nonane system has been incorporated into the design of chiral diene ligands for transition metal-catalyzed reactions. For instance, enantiomerically pure bicyclo[3.3.1]nona-2,6-diene has been utilized as the sole source of enantioselectivity in rhodium-catalyzed asymmetric hydrogenation reactions. researchgate.net The inherent chirality of the bicyclic diene ligand effectively induces asymmetry in the catalytic process, leading to the formation of chiral products with high enantiomeric excess. This approach highlights the utility of the bicyclo[3.3.1]nonane scaffold in creating novel and efficient chiral catalysts.
Organocatalysis has also benefited from the stereochemical properties of bicyclo[3.3.1]nonane derivatives. The asymmetric intramolecular aldolization of σ-symmetric substrates to produce chiral bicyclo[3.3.1]nonan-9-ones has been achieved with high enantioselectivity using α-amino acid-derived catalysts. nih.gov Specifically, (4R,2S)-tetrabutylammonium 4-TBDPSoxy-prolinate has proven to be a highly efficient catalyst for the cyclization of 3-(4-oxocyclohexyl)propionaldehyde, yielding highly enantiomerically enriched (1S,5R,8R)-8-hydroxybicyclo[3.3.1]nonan-2-one. nih.gov
Intermediates in Complex Natural Product Total Synthesis
The bicyclo[3.3.1]nonane core is a recurring structural motif in a vast array of biologically active natural products. rsc.orgresearchgate.net Consequently, the development of synthetic strategies to construct this bicyclic system is a significant focus in the field of total synthesis. Bicyclo[3.3.1]nonan-9-one and its functionalized derivatives serve as crucial intermediates in the synthesis of these complex molecules.
Polyprenylated Acylphloroglucinols (PPAPs)
A prominent class of natural products featuring the bicyclo[3.3.1]nonane framework is the polyprenylated acylphloroglucinols (PPAPs). nih.govacs.orguky.edu These compounds exhibit a wide range of biological activities and are characterized by a bicyclo[3.3.1]nonane-2,4,9-trione core. nih.govacs.orgrsc.org Synthetic chemists have devised several strategies to access this key intermediate.
One common approach involves base-promoted intramolecular aldol (B89426) reactions. rsc.orgnih.gov For example, the this compound cores of garsubellin A, hyperforin (B191548), guttiferone A, and hypersampsone F have been synthesized through a tandem lactone ring opening and intramolecular aldol condensation mediated by diisobutylaluminium hydride (DIBAL-H). rsc.orgnih.govresearchgate.net An alternative method utilizes LiAlH(OtBu)3 to promote the intramolecular aldol condensation, affording the desired this compound in high yield. rsc.org
More recent strategies for constructing the bicyclo[3.3.1]nonane-2,4,9-trione core of PPAPs include a sequential Dieckmann condensation approach and an oxidative ring expansion strategy. rsc.orgnih.gov The Dieckmann cyclization method has been successfully applied to the total synthesis of 7-epi-clusianone and 18-hydroxy-7-epi-clusianone. rsc.org A 10-step total synthesis of hyperforin was achieved using a diketene (B1670635) annulation and an oxidative ring expansion, which provides a platform for creating diverse PPAP analogues. nih.gov
Other Biologically Active Natural Products
Beyond PPAPs, the bicyclo[3.3.1]nonane scaffold is present in other classes of natural products. rsc.orgresearchgate.net The development of synthetic routes to functionalized bicyclo[3.3.1]nonanes has enabled the synthesis of these complex targets. For example, a highly diastereoselective single-step cyclization has been developed to access the bicyclo[3.3.1]nonane core of garsubellin A and related phloroglucins. acs.org
The versatility of the bicyclo[3.3.1]nonane framework allows for its use as a precursor to even more complex molecular architectures. rsc.org Synthetic methodologies that provide access to polysubstituted bicyclo[3.3.1]nonane derivatives are therefore of great interest. ucl.ac.uk
Development of Novel Pharmaceutical and Bioactive Scaffolds
The rigid, three-dimensional structure of the bicyclo[3.3.1]nonane skeleton makes it an attractive scaffold for the design of novel pharmaceutical and bioactive compounds. iucr.org By decorating this core with various functional groups, chemists can create libraries of compounds with diverse biological activities. The defined spatial orientation of substituents on the bicyclic frame allows for precise structure-activity relationship (SAR) studies.
The bicyclo[3.3.1]nonane moiety is found in over 1000 natural products with applications in treating neurodegenerative diseases, bacterial and parasitic infections, and cancer. researchgate.net This natural prevalence underscores the privileged nature of this scaffold in interacting with biological targets.
Heterocyclic analogues, such as 3-azabicyclo[3.3.1]nonanes and 3,7-diazabicyclo[3.3.1]nonanes, have also been extensively studied for their medicinal properties. acs.orgnih.gov These scaffolds have been utilized to develop ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs), which are implicated in a variety of neurological disorders. nih.gov The ability to systematically modify the substituents on the bicyclic core allows for the fine-tuning of binding affinity and selectivity for specific receptor subtypes. nih.gov
Supramolecular Chemistry and Materials Design
The unique V-shape and rigidity of the bicyclo[3.3.1]nonane framework make it an excellent building block for supramolecular chemistry and the design of novel materials. vu.ltvu.lt The predictable geometry of this scaffold allows for the construction of well-defined, self-assembling systems.
Derivatives of bicyclo[3.3.1]nonane have been employed as synthons for the creation of tubular structures through end-to-end hydrogen bonding interactions. vu.ltvu.lt By fusing the bicyclic core with aromatic or heteroaromatic units containing hydrogen bonding motifs, researchers can program the self-assembly of these molecules into higher-order structures. vu.lt The chirality of the bicyclo[3.3.1]nonane unit can also be exploited to induce chirality in the resulting supramolecular assemblies.
The application of bicyclo[3.3.1]nonane derivatives extends to the development of synthetic receptors for ion and molecule recognition. lu.se The cleft-like structure created by the bicyclic scaffold can be functionalized to create binding pockets for specific guests. For example, Tröger's base analogues incorporating the bicyclo[3.3.1]nonane framework have been used to construct receptors for ammonium (B1175870) ions. lu.se The study of these host-guest systems provides fundamental insights into the nature of non-covalent interactions. lu.se
Future Directions and Emerging Research Avenues
Green Chemistry Approaches to Bicyclo[3.3.1]nonan-9-one Synthesis
The principles of green chemistry are increasingly influencing the synthesis of complex molecules, and this compound is no exception. The focus is on developing methods that are not only efficient but also environmentally benign.
Key strategies in the green synthesis of bicyclo[3.3.1]nonane derivatives include:
One-Pot Processes: Researchers have developed one-pot methods that combine multiple reaction steps without isolating intermediates. This approach reduces solvent usage, waste generation, and energy consumption. For instance, a synthesis of bicyclo[3.3.1]nonane-2,6,9-trione from cyclohexane-1,3-dione and acrylic ethyl ester proceeds with a high total yield of 83% through a Michael addition and intermolecular C-acylation, highlighting advantages like simple operation and mild reaction conditions. sioc-journal.cn
Alternative Solvents and Catalysts: The use of less hazardous solvents, such as ethanol (B145695), is a hallmark of green synthetic methods. The synthesis of 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones (bispidinones) via a double Mannich condensation utilizes ethanol as the solvent, and the product can be isolated in high yield without the need for column chromatographic purification. tandfonline.com
High-Yield Reactions: Maximizing atom economy and reaction yield is central to green chemistry. The reduction of bispidinones using silica (B1680970) chloride and sodium borohydride (B1222165) not only enhances the yield to between 94-99% but also significantly shortens the reaction time. tandfonline.com
Enzymatic Cascade Reactions: Looking forward, enzymatic cascade reactions present a powerful technology for developing environmentally friendly and cost-effective synthetic processes for complex molecules, including natural products with a bicyclic core. researchgate.net
A notable example involves the synthesis of bicyclo[3.3.1]nonane-2,6,9-trione, where a route involving Michael addition followed by intermolecular C-acylation was praised for its high yield (83%), simple operation, mild conditions, and environmental friendliness. sioc-journal.cn
| Approach | Starting Materials | Key Features | Yield | Reference |
|---|---|---|---|---|
| Michael Addition & Intermolecular C-acylation | Cyclohexane-1,3-dione, Acrylic ethyl ester | Simple operation, mild conditions, environmentally friendly | 83% | sioc-journal.cn |
| Double Mannich Condensation | Acetone, Aryl aldehyde, Ammonium (B1175870) acetate | Use of ethanol, high yield without chromatography | Decent | tandfonline.com |
| Silica Chloride/NaBH₄ Reduction | 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones | Enhanced yield, reduced reaction time | 94-99% | tandfonline.com |
Exploitation in Advanced Catalytic Systems
The unique, rigid structure of the bicyclo[3.3.1]nonane framework makes its derivatives highly attractive for applications in advanced catalysis, particularly in asymmetric synthesis where a well-defined three-dimensional environment is crucial. nih.govrsc.org
Asymmetric Catalysis: The chiral, cleft-like shape of bicyclo[3.3.1]nonane derivatives makes them excellent candidates for use as ligands or catalysts in reactions where stereocontrol is essential. nih.gov The molecule known as Tröger's base, which possesses a related core structure, is a classic example of the potential held by these frameworks in asymmetric catalysis. nih.gov
Precursors to Complex Catalytic Targets: this compound derivatives can serve as versatile precursors for more complex molecular architectures. For example, 1,5-dimethyl-3,7-dimethylenethis compound is a readily accessible starting material that, upon treatment with electrophiles like trifluoromethanesulfonic acid, can generate a stable adamantyl cation. acs.org This cation can then be trapped by a wide variety of nucleophiles, enabling the synthesis of highly substituted adamantanones, which are themselves valuable in catalysis and materials science. acs.org
The ongoing research in this area aims to develop novel bicyclo[3.3.1]nonane-based ligands and organocatalysts that can mediate challenging chemical transformations with high efficiency and selectivity.
Rational Design of New Functional Materials
The inherent structural properties of the bicyclo[3.3.1]nonane system are being leveraged in the rational design of new functional materials with tailored properties. researchgate.net Its rigid framework is an ideal scaffold for building molecules capable of molecular recognition and self-assembly.
Molecular Recognition: Derivatives of bicyclo[3.3.1]nonane have found successful applications as ion receptors, metallocycles, and molecular tweezers. nih.govrsc.org Their cleft-shaped structure allows them to bind specific ions or guest molecules with high selectivity.
Supramolecular Systems: Research has shown that novel 3,7-diazabicyclo[3.3.1]nonane derivatives can undergo conformational changes in response to external stimuli such as changes in solvent polarity, pH, or complexation with metal ions. researchgate.net This responsive behavior is a key attribute for the development of "smart" materials.
Expanding Chemical Space: The synthesis of new, functionalized bicyclo[3.3.1]non-3-en-2-ones expands the available chemical diversity of this class of compounds. nih.gov Chemical space analysis reveals that newly synthesized derivatives can occupy different regions of property space (e.g., more aromatic and less lipophilic) compared to existing collections, opening the door to materials with novel characteristics. nih.gov
The goal is to use the this compound core as a programmable building block for innovative materials with applications in sensing, separation, and advanced electronics.
| Application Area | Key Structural Feature | Example Functionality | Reference |
|---|---|---|---|
| Ion Receptors / Molecular Tweezers | Cleft-shaped cavity | Selective binding of ions and small molecules | rsc.org, nih.gov |
| Responsive Materials | Conformational flexibility of hetero-analogues | Structural reorganization based on pH or solvent | researchgate.net |
| Novel Material Properties | Introduction of diverse functional groups | Accessing new regions of chemical property space | nih.gov |
Deeper Understanding of Complex Reaction Manifolds
The synthesis of the bicyclo[3.3.1]nonane core often involves complex reaction cascades and rearrangements that are of fundamental interest to organic chemists. A deeper understanding of these reaction manifolds is crucial for designing more efficient and versatile synthetic routes.
Tandem Reactions: The construction of the bicyclic system is frequently achieved through elegant tandem reactions. These can include a base-catalyzed Michael addition followed by an acid-catalyzed aldol (B89426) condensation to form a β,γ-unsaturated bicyclo[3.3.1]nonenone. nih.gov Other powerful strategies involve DIBAL-H-mediated tandem lactone ring opening and intramolecular aldol condensation. rsc.org
Mechanistic Studies: Modern analytical techniques are being used to elucidate complex reaction mechanisms. For instance, in situ NMR studies have been employed to support the mechanistic hypothesis of a thiophenol-mediated epoxide opening followed by an intramolecular aldol reaction to form functionalized bicyclo[3.3.1]non-3-en-2-ones. nih.gov
Classic Rearrangements: The this compound framework is a platform for studying classic and complex organic reactions. The Favorskii rearrangement of 1-Bromothis compound, for example, provides a route to substituted cis-bicyclo[3.3.0]octane derivatives and offers insights into the stereospecificity of such transformations. acs.org
Challenging Reactions: The reactivity of the bicyclo[3.3.1]nonane system can be unusual. For example, reactions that would be expected to form a double bond at the bridgehead position are often hindered due to ring strain, a concept explained by Bredt's rule. oregonstate.edu Studying these limitations provides valuable insight into structure-energy relationships. oregonstate.edu
Future research will continue to probe these intricate reaction pathways, using both experimental and computational methods to build a comprehensive picture of the reactivity of the this compound system. This knowledge will enable chemists to predict and control the outcomes of complex transformations, paving the way for the synthesis of ever more complex and valuable molecules.
Q & A
Q. Basic Research Focus
- X-ray crystallography resolves stereochemistry and intermolecular interactions (e.g., C–H⋯π contacts contributing to crystal packing) .
- Dynamic NMR tracks conformational equilibria (e.g., chair-boat transitions) .
- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H⋯H = 52.3%, H⋯C = 23.7%) .
- IR spectroscopy confirms functional groups like ketones (C=O at 1718 cm⁻¹) .
How can density functional theory (DFT) predict electronic properties and reactivity of this compound derivatives?
Q. Advanced Research Focus
- Methodology : Optimize geometry at B3LYP/6-31G(d,p) level and validate against X-ray data (RMSD < 0.1 Å).
- HOMO-LUMO analysis identifies charge transfer regions (e.g., HOMO localized on amidic carbonyl; ΔE = 5.3 eV) .
- Molecular electrostatic potential (MEP) maps reactive sites (e.g., electrophilic attack at carbonyl oxygen) .
What strategies resolve contradictions between computational predictions and experimental data in conformational analysis?
Q. Advanced Research Focus
- Cross-validate DFT results with X-ray crystallography (e.g., boat-boat vs. chair-chair conformations) .
- Adjust computational parameters (e.g., solvation models, basis sets) to match experimental NMR coupling constants .
- Account for crystal packing effects (e.g., C–H⋯π interactions distorting gas-phase DFT geometries) .
How do steric effects of substituents influence conformational equilibria in this compound systems?
Q. Advanced Research Focus
- Bulky 2-exo substituents (e.g., morpholine) force boat conformations via 1,3-diaxial strain .
- Quantify puckering parameters (e.g., θ₂ = 86.8° for boat-boat systems) using Cremer-Pople analysis .
- Dynamic NMR monitors conformational exchange rates (e.g., ΔG‡ for ring inversion) .
What methodological considerations are critical when assessing biological activity via molecular docking?
Q. Advanced Research Focus
- Target selection : Prioritize proteins with known ligand interactions (e.g., ERα for anticancer activity) .
- Validation : Compare docking scores (e.g., −9.56 kcal/mol for 3ERT protein) with experimental IC₅₀ values .
- Toxicity screening : Use β-cyclodextrin complexes to enhance bioavailability and reduce acute toxicity .
How does Hirshfeld surface analysis quantify intermolecular interactions in crystalline derivatives?
Q. Basic Research Focus
| Interaction Type | Contribution (%) |
|---|---|
| H⋯H | 52.3 |
| H⋯C/C⋯H | 23.7 |
| H⋯Cl/Cl⋯H | 11.3 |
| H⋯O/O⋯H | 10.8 |
| Data derived from 3-(2-chloroacetyl)-2,4,6,8-tetraphenyl derivative . |
What challenges arise in synthesizing enantiomerically pure derivatives, and how are they addressed?
Q. Advanced Research Focus
- Chiral resolution : Use chiral HPLC or asymmetric catalysis (e.g., Sharpless epoxidation) .
- X-ray crystallography confirms absolute configuration via Flack parameter .
- Dynamic kinetic resolution minimizes racemization during acylation .
How does heteroatom incorporation (S, Se) alter chemical and pharmacological properties?
Q. Advanced Research Focus
- Synthesis : Introduce S/Se via ring-enlargement reactions (e.g., 3-selena-7-azabicyclo derivatives) .
- Bioactivity : Selenium analogs show enhanced antiarrhythmic activity but require toxicity profiling .
- Structural impact : X-ray confirms chair-boat conformations in 3,7,9-triheterabicyclo[3.3.2]decan-10-ones .
What safety protocols are recommended for handling reactive intermediates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
